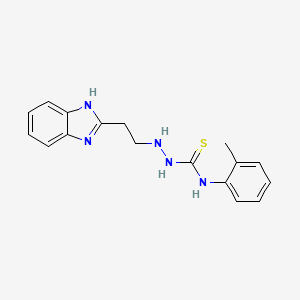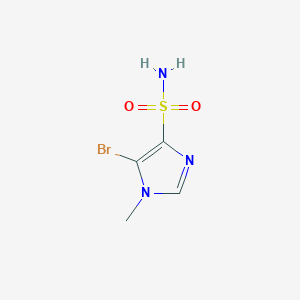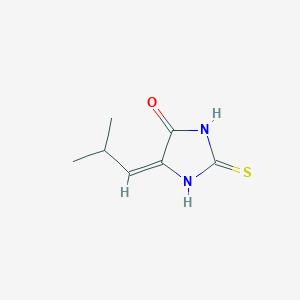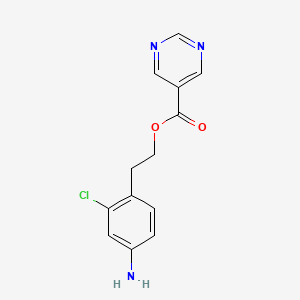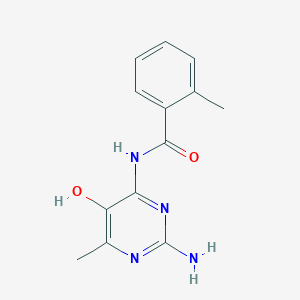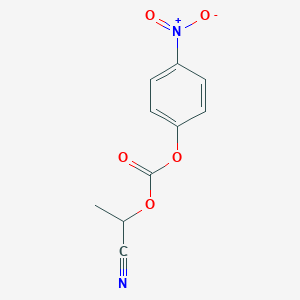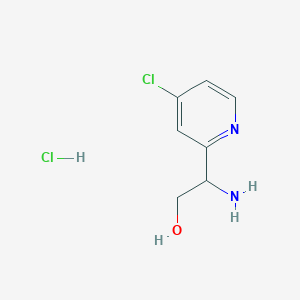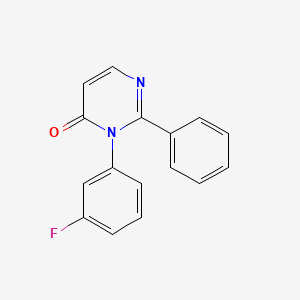
(S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chiral ester derivative of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the chiral center makes it valuable for the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the esterification of (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. One common method is as follows:
Starting Material: (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reagents: Thionyl chloride (SOCl₂), ethanol (C₂H₅OH).
Procedure: The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethanol to form the ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors for the esterification process.
Purification: Techniques such as distillation and crystallization to obtain the pure product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of (S)-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
(S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: The parent carboxylic acid without the ester group.
1,2,3,4-Tetrahydroisoquinoline derivatives: Compounds with a similar tetrahydronaphthalene core but different functional groups.
Uniqueness: (S)-Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to its chiral center and the specific ethyl ester group, which can influence its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl (1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3/t12-/m0/s1 |
InChI Key |
YNGYAVXHTVNYBC-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC2=CC=CC=C12 |
Canonical SMILES |
CCOC(=O)C1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


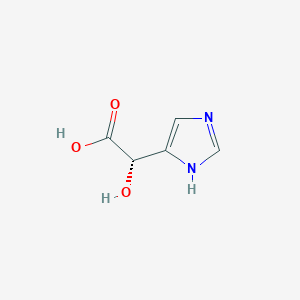
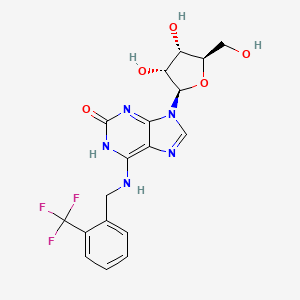
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
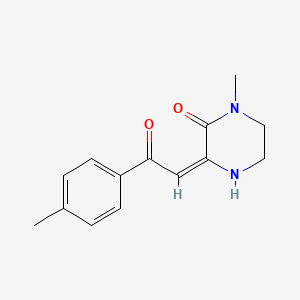

![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)
